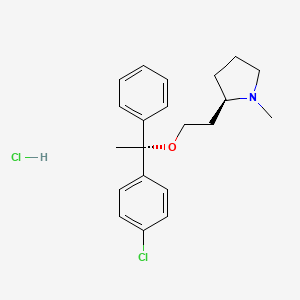![molecular formula C18H14N6O2 B10815185 2-{[2-(1H-indazol-5-ylamino)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B10815185.png)
2-{[2-(1H-indazol-5-ylamino)pyrimidin-4-yl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kinome_1199: is a compound with significant implications in cancer research. It is closely associated with the FGFR (fibroblast growth factor receptor) pathway, which plays a crucial role in regulating various biological processes. Specifically, Kinome_1199 is relevant in the context of FGFR1-amplified lung cancer, where aberrant FGFR signaling drives tumor growth .
Preparation Methods
The synthetic routes and reaction conditions for Kinome_1199 are not explicitly documented in the available literature. it’s essential to note that this compound is typically studied in the context of CRISPR/Cas9 loss-of-function screens in FGFR1-amplified lung cancer cells treated with an FGFR inhibitor . Industrial production methods remain undisclosed.
Chemical Reactions Analysis
Types of Reactions:: While specific reactions involving Kinome_1199 are not well-documented, it is essential to consider its interactions within the FGFR pathway. These may include phosphorylation, dephosphorylation, and other kinase-mediated processes.
Common Reagents and Conditions:: The reagents and conditions used in Kinome_1199 reactions are context-dependent. given its association with FGFR signaling, kinase inhibitors (such as FGFR-TKIs) are relevant. Further research is needed to elucidate specific conditions.
Major Products:: The major products resulting from Kinome_1199 reactions are not explicitly outlined. understanding its role in overcoming FGFR1 inhibition resistance is critical for future investigations .
Scientific Research Applications
Chemistry::
- It serves as a model compound for studying FGFR-related mechanisms.
Kinome_1199: contributes to our understanding of kinase-mediated signaling pathways.
- In cancer biology, Kinome_1199 sheds light on FGFR1-amplified lung cancer.
- It helps identify synthetic lethal targets (e.g., PLK1) that enhance therapeutic efficacy .
- Precision therapy for FGFR-dependent malignancies may benefit from insights gained through Kinome_1199 research.
- Clinical applications remain an area of active investigation.
- Pharmaceutical companies explore Kinome_1199 as a potential drug target.
- Its role in overcoming FGFR inhibitor resistance has implications for cancer therapeutics.
Mechanism of Action
The mechanism by which Kinome_1199 exerts its effects involves interactions with the FGFR pathway. Notably, it influences resistance mechanisms, DNA damage response, and cell-cycle regulation. Activation of the γH2AX–CHK–E2F1 axis contributes to its synergistic effects with FGFR inhibitors .
Comparison with Similar Compounds
While specific similar compounds are not mentioned, Kinome_1199 stands out due to its role in FGFR1-amplified lung cancer. Its unique properties warrant further exploration.
Properties
Molecular Formula |
C18H14N6O2 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-[[2-(1H-indazol-5-ylamino)pyrimidin-4-yl]amino]benzoic acid |
InChI |
InChI=1S/C18H14N6O2/c25-17(26)13-3-1-2-4-15(13)22-16-7-8-19-18(23-16)21-12-5-6-14-11(9-12)10-20-24-14/h1-10H,(H,20,24)(H,25,26)(H2,19,21,22,23) |
InChI Key |
GCBJDOWIQHMCMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC=C2)NC3=CC4=C(C=C3)NN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate](/img/structure/B10815114.png)
![Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate)](/img/structure/B10815120.png)
![{1-Amino-3-[4-(2-phenoxyethoxy)phenyl]cyclopentyl}methanol](/img/structure/B10815121.png)
![2-[[5-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylBenzamide](/img/structure/B10815134.png)

![7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B10815147.png)
![N-(2-Methoxyphenyl)-4-{[3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanoyl]amino}benzamide](/img/structure/B10815154.png)
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylpropyl]propanamide](/img/structure/B10815159.png)
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815169.png)
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1r)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815170.png)
![3-[5-[(E)-[4-(1-acetylsulfanylethyl)-3-methyl-5-oxopyrrol-2-ylidene]methyl]-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B10815183.png)
![N-[(2s)-1-Hydroxybutan-2-Yl]-3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanamide](/img/structure/B10815189.png)
![5-[(2-Aminocyclohexyl)amino]-3-(3-methylanilino)pyrazine-2-carboxamide](/img/structure/B10815190.png)
